UNC1215 was developed through high-throughput screening methods that focused on identifying small molecules capable of inhibiting methyl-lysine reader proteins. It was discovered as part of efforts to explore the "druggability" of epigenetic targets, particularly those involved in malignant brain tumors .
Chemically, UNC1215 can be classified as a small-molecule inhibitor. It exhibits bivalent characteristics, allowing it to bind to multiple sites on the target protein, thereby enhancing its inhibitory effects. This classification places UNC1215 within the broader category of epigenetic modulators, specifically targeting methyl-lysine interactions .
The synthesis of UNC1215 involves several key steps that utilize standard organic synthesis techniques. The process typically begins with the preparation of precursor compounds that undergo various chemical reactions, including coupling reactions and functional group modifications.
The detailed synthetic route includes:
UNC1215 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with target proteins. The compound's structure allows it to form stable complexes with L3MBTL3, promoting selective inhibition.
The molecular formula for UNC1215 is C₁₄H₁₈N₄O₂S, with a molecular weight of approximately 306.38 g/mol. Structural analysis through X-ray crystallography has revealed insights into its binding mode with L3MBTL3, showing how it engages with the protein's aromatic cage .
UNC1215 primarily functions through non-covalent interactions with L3MBTL3. It inhibits methyl-lysine dependent protein-protein interactions by binding to specific domains within the protein structure.
The binding affinity of UNC1215 for L3MBTL3 has been quantified using various biochemical assays, revealing an IC50 value of approximately 20 nM . This high affinity indicates that UNC1215 effectively disrupts the normal function of L3MBTL3 in cellular contexts.
UNC1215 acts by inducing conformational changes in L3MBTL3 upon binding, which prevents its interaction with methylated lysine residues on histones and other substrates. This mechanism effectively inhibits the transcriptional repression activity associated with L3MBTL3.
Studies have shown that UNC1215 stabilizes a dimeric form of L3MBTL3 when bound, which is critical for its function as a selective inhibitor . The compound's ability to engage multiple binding sites enhances its potency compared to monovalent inhibitors.
UNC1215 is typically presented as a solid at room temperature, with solubility in organic solvents such as dimethyl sulfoxide (DMSO) and limited solubility in water.
The compound exhibits stability under physiological conditions and demonstrates specific reactivity towards methyl-lysine residues. Its selectivity profile indicates minimal off-target effects across various classes of proteins, including histone methyltransferases and kinases .
UNC1215 is primarily used in research settings to investigate the role of methyl-lysine readers in epigenetic regulation and cancer biology. Its applications include:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3